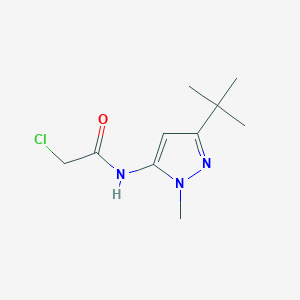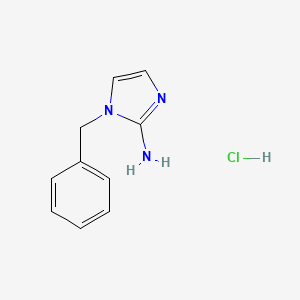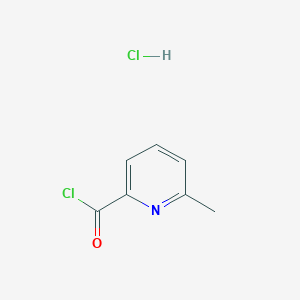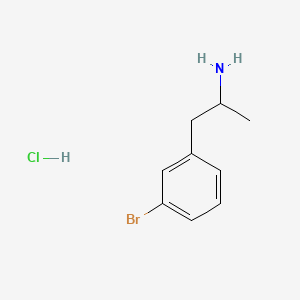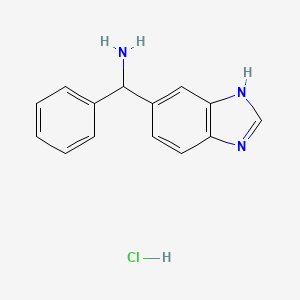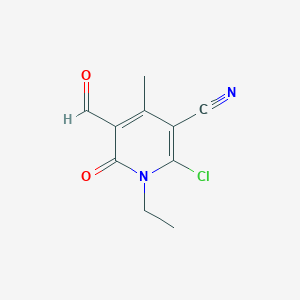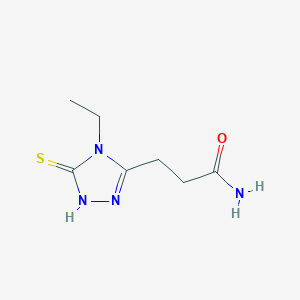
2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide
Vue d'ensemble
Description
2-Chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide (2-Cl-CHPAA) is a chemical compound belonging to the class of heterocyclic amines. It is a cyclic amine with a nitrogen atom in the center of the ring, and two chlorine atoms bonded to the nitrogen. 2-Cl-CHPAA has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. In drug discovery, this compound can be used to synthesize novel compounds with potential therapeutic applications. In biochemistry, this compound can be used to study the interactions between proteins and other molecules. In pharmacology, this compound can be used to study the effects of drugs on the human body.
Mécanisme D'action
2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide has been found to act as a reversible inhibitor of enzymes. It binds to the active site of an enzyme and prevents the enzyme from catalyzing its reaction. This inhibition can be reversed by the addition of a competitive inhibitor, such as a competitive substrate, or by the addition of a non-competitive inhibitor, such as a non-competitive inhibitor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, and can also inhibit the activity of certain enzymes involved in the metabolism of drugs. In vivo studies have shown that it can inhibit the release of inflammatory mediators, and can also inhibit the activity of certain enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is a relatively non-toxic compound and can be used in experiments involving human subjects. A limitation is that it is not very soluble in water, making it difficult to use in experiments involving water-based solutions.
Orientations Futures
Future research involving 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide could focus on the development of novel compounds with potential therapeutic applications. Additionally, further research could be done to explore the biochemical and physiological effects of this compound in more detail. Additionally, research could be done to explore the potential use of this compound in drug delivery systems. Finally, further research could be done to explore the potential use of this compound as a tool for studying the interactions between proteins and other molecules.
Méthodes De Synthèse
2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide is synthesized by a method known as the Mitsunobu reaction. This involves the reaction of an alcohol and an aldehyde, in the presence of a catalyst, to form an oxazoline. This oxazoline is then reacted with a diamine to form a cyclic amine. The final step is the reaction of the cyclic amine with a chlorinating agent to form this compound.
Propriétés
IUPAC Name |
2-chloro-N-(cyclohexen-1-yl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLYURVLGGCYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CCCCC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406980 | |
| Record name | 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
21417-17-4 | |
| Record name | 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)
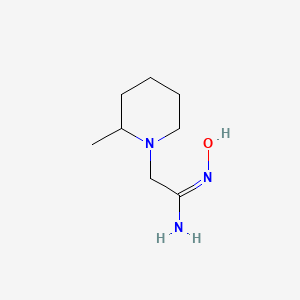
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)
